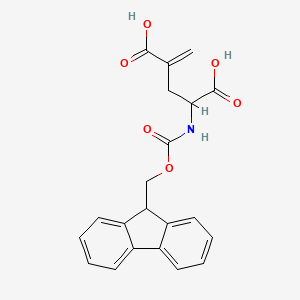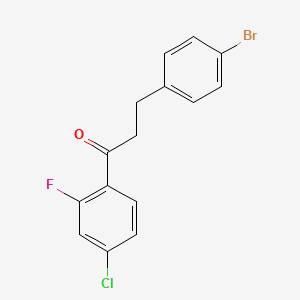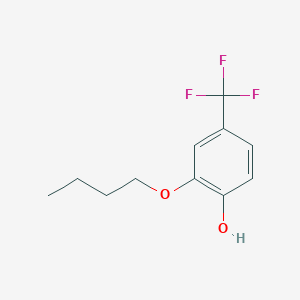
2-Butoxy-4-(trifluoromethyl)phenol
Übersicht
Beschreibung
“2-Butoxy-4-(trifluoromethyl)phenol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It is used in the synthesis of polymers and monomers .
Synthesis Analysis
The synthesis of 4-trifluoromethyl-2H-chromenes involves the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride . This process, known as the Schweizer protocol, yields moderate to excellent results .Molecular Structure Analysis
The molecular formula of “2-Butoxy-4-(trifluoromethyl)phenol” is C11H13F3O2 . The average mass is 234.215 Da and the monoisotopic mass is 234.086761 Da .Chemical Reactions Analysis
The reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride leads to the formation of 4-CF3-2H-chromenes . This reaction is part of the Schweizer protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butoxy-4-(trifluoromethyl)phenol” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Catalyst for Oxidation Reactions
Dirhodium caprolactamate (Rh(2)(cap)(4)) has been identified as a highly efficient catalyst for the oxidation of phenols and anilines, demonstrating the utility of certain phenolic compounds in catalytic oxidation processes. This catalyst facilitates the generation of the tert-butylperoxy radical from tert-butyl hydroperoxide, which then effectively oxidizes phenols and anilines. The process showcases the potential of phenolic substrates, including those with bulky para substituents, in undergoing selective oxidation to produce various oxidized products under specific conditions, highlighting the versatility of phenols in synthetic chemistry applications (Ratnikov et al., 2011).
Antimicrobial and Antifungal Agent
Triclosan, a phenolic compound similar in structure to 2-Butoxy-4-(trifluoromethyl)phenol, has been extensively used as an antimicrobial and antifungal agent in various consumer products. The mechanism of its action involves the inhibition of lipid biosynthesis by targeting the enzyme enoyl-acyl carrier protein reductase (ENR), showcasing the potential of phenolic compounds in antimicrobial applications. This suggests that structurally similar phenols could share or offer similar bioactive properties, underscoring the importance of phenolic compounds in developing antimicrobial agents (Levy et al., 1999).
Electrochemistry and Ionic Liquids
The electrochemistry of phenol and its derivatives has been studied in various ionic liquids, with observations of oxidation and formation of phenolate anions. Such studies underline the significant role of phenolic compounds in electrochemical reactions and their potential applications in designing new electrochemical processes and materials. The reactivity of phenols in ionic liquids opens up avenues for their use in electrochemical sensors, energy storage systems, and organic synthesis, demonstrating the broad applicability of phenols in modern chemistry and material science (Villagrán et al., 2006).
Antioxidant Properties
Phenolic compounds, including those structurally related to 2-Butoxy-4-(trifluoromethyl)phenol, are known for their antioxidant properties. They play a critical role in protecting against oxidative stress by scavenging free radicals. The presence of phenolic compounds in natural products and their synthetic analogs is crucial for developing food additives, pharmaceuticals, and cosmetic formulations with antioxidant capabilities, highlighting the ongoing importance of phenolic compounds in health and wellness applications (Altemimi et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-butoxy-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-2-3-6-16-10-7-8(11(12,13)14)4-5-9(10)15/h4-5,7,15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDAEUQAFPHWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-4-(trifluoromethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)
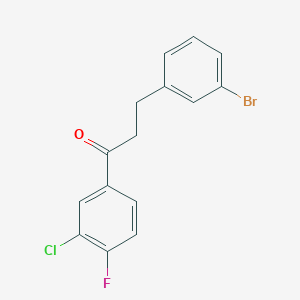
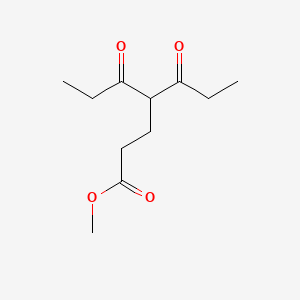
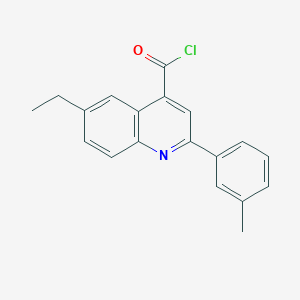
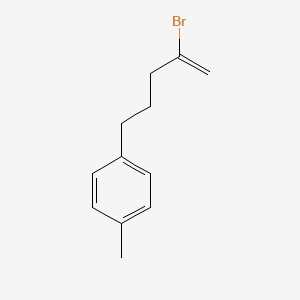
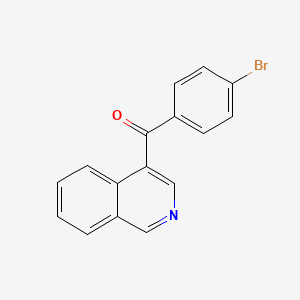
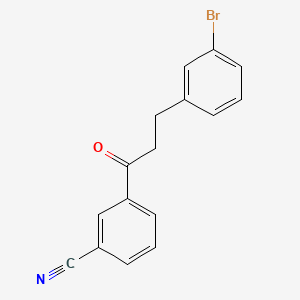
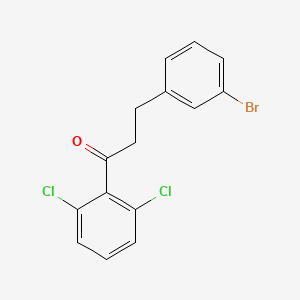
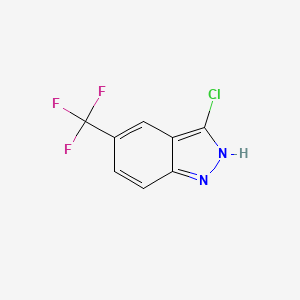
![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
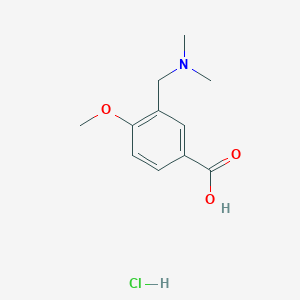
![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)
